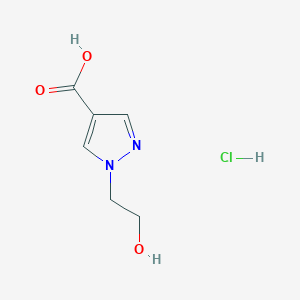
1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyethyl group and a carboxylic acid moiety
Mécanisme D'action
Target of Action
It’s worth noting that pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways due to their diverse pharmacological effects .
Result of Action
Some pyrazole derivatives have shown significant antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity, which was significantly more active than standard drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the conversion of the carboxylic acid to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization techniques to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid moiety can be reduced to alcohols under appropriate conditions.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield pyrazole-4-carboxylic acid, while reduction of the carboxylic acid can produce pyrazole-4-methanol.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxyethyl)piperazine: Similar in structure but contains a piperazine ring instead of a pyrazole ring.
1-(2-Hydroxyethyl)imidazole: Contains an imidazole ring, offering different electronic properties and reactivity.
1-(2-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.
Uniqueness: 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)pyrazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c9-2-1-8-4-5(3-7-8)6(10)11;/h3-4,9H,1-2H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUFWLZFWCUZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137560-12-2 |
Source


|
| Record name | 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[3,2-f]quinoxaline](/img/structure/B2983264.png)
![7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2983267.png)
![6-Benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2983268.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2983271.png)
![4-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2983273.png)

![ethyl 4-{[(3-fluorophenyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2983276.png)


![1-((2-amino-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2983279.png)
![7-(2-chlorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2983280.png)
